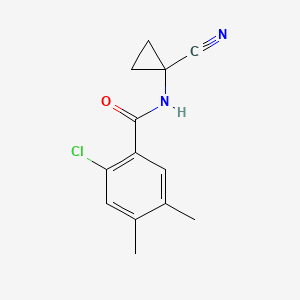
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide, also known as CCPA, is a chemical compound that has been extensively investigated for its pharmacological properties. CCPA is a potent and selective agonist for the adenosine A1 receptor, which is involved in various physiological processes including cardiovascular function, neurotransmission, and inflammation.
Mechanism of Action
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide acts as a selective agonist for the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the A1 receptor leads to inhibition of adenylate cyclase and a decrease in intracellular cAMP levels, which in turn leads to various downstream effects including inhibition of neurotransmitter release, vasodilation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its cardioprotective and neuroprotective effects, this compound has been found to have various other biochemical and physiological effects. For example, this compound has been shown to inhibit platelet aggregation, reduce blood pressure, and modulate immune function. This compound has also been investigated for its potential as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide has several advantages as a research tool, including its high potency and selectivity for the adenosine A1 receptor, which allows for specific manipulation of this receptor in various biological systems. However, this compound also has some limitations, including its relatively short half-life and the need for careful dosing and administration to avoid potential off-target effects.
Future Directions
There are several potential future directions for research on 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide and adenosine A1 receptors. One area of interest is the role of A1 receptors in various neurological disorders, such as Alzheimer's disease and Parkinson's disease, and the potential for this compound as a therapeutic agent in these conditions. Another area of interest is the development of novel A1 receptor agonists with improved pharmacokinetic properties and fewer off-target effects. Overall, this compound and adenosine A1 receptors represent an exciting area of research with potential implications for a wide range of biological processes and diseases.
Synthesis Methods
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide can be synthesized by reacting 2-chloro-4,5-dimethylbenzoyl chloride with 1-cyanocyclopropane in the presence of a base, such as triethylamine. The resulting product can be purified by chromatography and characterized by various spectroscopic techniques.
Scientific Research Applications
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide has been used extensively as a research tool to investigate the role of adenosine A1 receptors in various biological processes. For example, this compound has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury, by reducing infarct size and improving cardiac function. This compound has also been found to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury, by reducing neuronal damage and inflammation.
properties
IUPAC Name |
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-8-5-10(11(14)6-9(8)2)12(17)16-13(7-15)3-4-13/h5-6H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNSNGGNVPQMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)C(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-pyrrolidin-1-ylethanone](/img/structure/B2495588.png)
![N-(2,2-diethoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2495589.png)
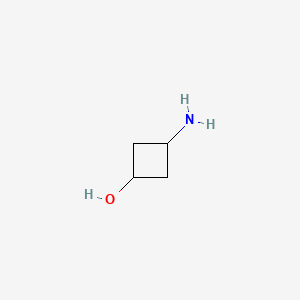
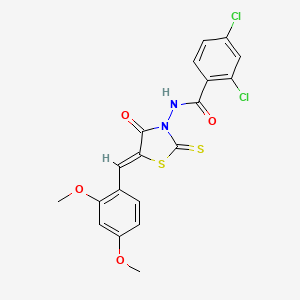
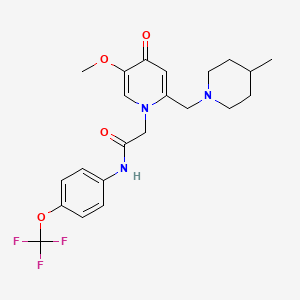
![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2495595.png)
![N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide](/img/structure/B2495596.png)
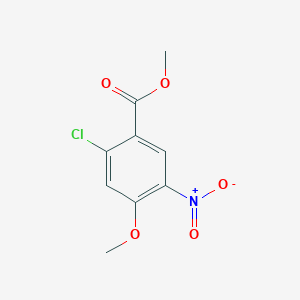
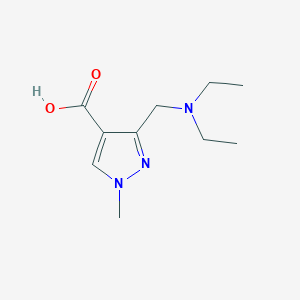
![2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2495605.png)


![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2495609.png)
![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-[3-(methanesulfonamido)phenyl]acetamide](/img/structure/B2495610.png)